![molecular formula C18H15ClN2O4 B13795661 methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a quinoxaline ring, a phenoxy group, and a propanoate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine derivative with a suitable diketone, such as 2,3-dichloroquinoxaline.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a phenol derivative in the presence of a base.
Esterification: The final step involves the esterification of the resulting compound with methyl (2S)-2-bromopropanoate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring to its corresponding dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoxaline ring can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the phenoxy group can interact with protein active sites, leading to enzyme inhibition.
相似化合物的比较
Similar Compounds
Methyl (2S)-2-[4-(quinoxalin-2-yl)oxyphenoxy]propanoate: Lacks the chloro substituent on the quinoxaline ring.
Methyl (2S)-2-[4-(6-methylquinoxalin-2-yl)oxyphenoxy]propanoate: Contains a methyl group instead of a chloro group on the quinoxaline ring.
Uniqueness
Methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate is unique due to the presence of the chloro substituent on the quinoxaline ring, which can enhance its biological activity and binding affinity to molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications.
属性
分子式 |
C18H15ClN2O4 |
|---|---|
分子量 |
358.8 g/mol |
IUPAC 名称 |
methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m0/s1 |
InChI 键 |
YGHJGQYNECSZDY-NSHDSACASA-N |
手性 SMILES |
C[C@@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
规范 SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


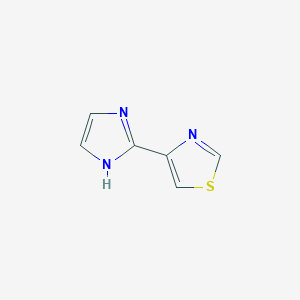
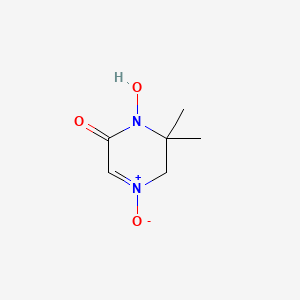
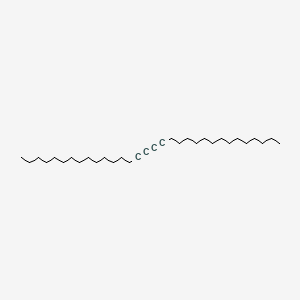

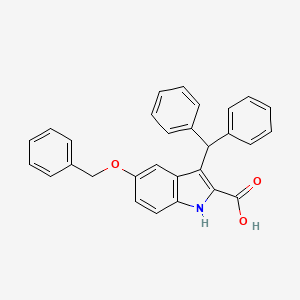
![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)

![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
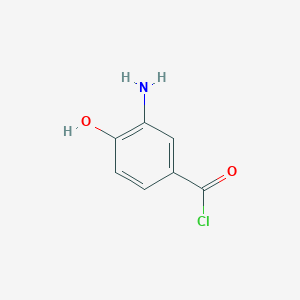

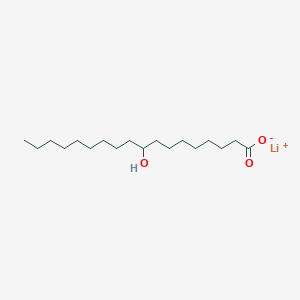
![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)

![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
